molecular formula C18H21N3O4S2 B14800581 (2E)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

(2E)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14800581
M. Wt: 407.5 g/mol
InChI Key: KEVDSOHGNJKYPC-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines aromatic, sulfonyl, and acrylamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-(diethylamino)benzenesulfonyl chloride with 2-furylamine to form the corresponding sulfonamide. This intermediate is then reacted with carbon disulfide and acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • 4-(Diethylamino)salicylaldehyde
  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

Uniqueness

N-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-furyl)acrylamide is unique due to its combination of aromatic, sulfonyl, and acrylamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

(E)-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H21N3O4S2/c1-3-21(4-2)27(23,24)16-10-7-14(8-11-16)19-18(26)20-17(22)12-9-15-6-5-13-25-15/h5-13H,3-4H2,1-2H3,(H2,19,20,22,26)/b12-9+

InChI Key

KEVDSOHGNJKYPC-FMIVXFBMSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.